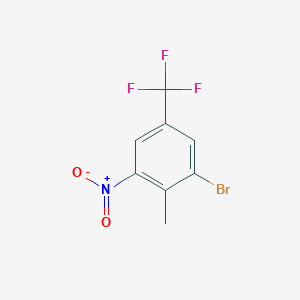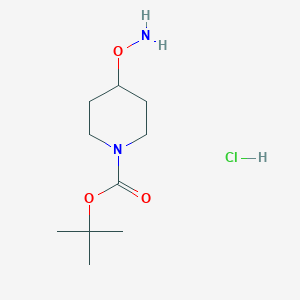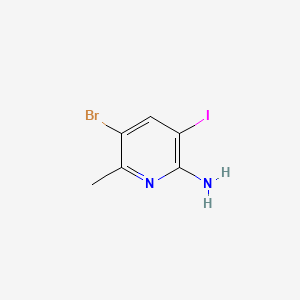
Cloruro de N-bencilquinidinio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is a useful research compound. Its molecular formula is C27H31ClN2O2 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis de transferencia de fase quiral
Cloruro de N-bencilquinidinio: es ampliamente utilizado como un catalizador quiral de transferencia de fase (PTC) . Esta aplicación es crucial en la síntesis asimétrica, donde el objetivo es producir un enantiómero preferentemente sobre otro. La capacidad del compuesto para mediar la transferencia de aniones a través de los límites de fase lo hace valioso en la síntesis orgánica, particularmente en reacciones que requieren alta enantioselectividad.
Síntesis asimétrica
El compuesto sirve como un ingrediente clave en la síntesis asimétrica . Se utiliza para inducir quiralidad en moléculas que se están sintetizando. Esto es particularmente importante en la industria farmacéutica, donde la quiralidad de una molécula de fármaco puede afectar significativamente su eficacia y seguridad.
Detección enantioselectiva
This compound: se ha estudiado por su papel en la detección enantioselectiva dentro de los marcos metal-orgánicos . Esta aplicación es vital para el desarrollo de sensores que pueden distinguir entre diferentes enantiómeros de una molécula quiral, lo cual es esencial para el control de calidad en productos farmacéuticos y otras industrias.
Reacciones de fluorometilación
Este compuesto está asociado con reacciones de fluorometilación, un subconjunto de la química de la fluoración . La fluorometilación es importante para introducir grupos que contienen flúor en moléculas, lo que puede alterar sus propiedades químicas y biológicas, haciéndolas útiles en la química medicinal y la investigación agroquímica.
Líquidos iónicos
This compound: se puede utilizar en la síntesis de líquidos iónicos . Los líquidos iónicos son sales en estado líquido a bajas temperaturas y tienen una variedad de aplicaciones, como solventes para reacciones químicas y en electroquímica.
Organocatálisis asimétrica
El compuesto se utiliza en la organocatálisis asimétrica , donde pequeñas moléculas orgánicas catalizan reacciones químicas de manera enantioselectiva. Este campo es significativo para crear moléculas orgánicas complejas con alta precisión.
Análisis de seguridad y peligros
Si bien no es una aplicación directa en la investigación, comprender la seguridad y los peligros asociados con el This compound es esencial para su manipulación y uso en laboratorios . El conocimiento de su estado físico, condiciones de almacenamiento y reactividad ayuda a garantizar prácticas seguras en entornos de investigación.
Mecanismo De Acción
Target of Action
N-Benzylquinidinium Chloride is primarily used as a chiral phase transfer catalyst (PTC) . As a PTC, it facilitates the migration of a reactant from one phase to another and increases the rate of reaction.
Mode of Action
As a chiral phase transfer catalyst, N-Benzylquinidinium Chloride operates by transferring a reactant from the aqueous phase, where it is soluble, to the organic phase, where the reaction occurs . This transfer is facilitated by the compound’s unique structure, which allows it to interact with both phases.
Biochemical Pathways
The specific biochemical pathways affected by N-Benzylquinidinium Chloride are dependent on the reaction it is catalyzing. As a phase transfer catalyst, it can be involved in a wide variety of reactions, each with its own unique set of pathways .
Result of Action
The result of N-Benzylquinidinium Chloride’s action is the facilitation of chemical reactions that would otherwise be slow or impossible. By acting as a phase transfer catalyst, it enables reactants to move between phases and react more efficiently .
Action Environment
The efficacy and stability of N-Benzylquinidinium Chloride as a phase transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . It is stable under normal temperatures and pressures and can be stored at room temperature in well-closed, light-resistant containers .
Análisis Bioquímico
Biochemical Properties
(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors, influencing their activity and leading to downstream biochemical effects. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to significant physiological outcomes, making the compound a subject of interest in biomedical research .
Molecular Mechanism
At the molecular level, (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies provide insights into the compound’s potential therapeutic applications and its behavior under different experimental conditions .
Dosage Effects in Animal Models
The effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on physiological processes .
Transport and Distribution
The transport and distribution of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects and potential therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane, which is synthesized from (S)-quinic acid. The second intermediate is 6-methoxyquinolin-4-ylmethanol, which is synthesized from 6-methoxyquinoline. These two intermediates are then coupled using standard coupling reagents to form the final product, (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride.", "Starting Materials": [ "(S)-quinic acid", "6-methoxyquinoline", "Benzyl chloride", "Sodium hydroxide", "Ethyl vinyl ether", "Thionyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Synthesis of (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane:", "1. Convert (S)-quinic acid to the corresponding methyl ester using methanol and hydrochloric acid.", "2. Convert the methyl ester to the corresponding acid chloride using thionyl chloride.", "3. React the acid chloride with ethyl vinyl ether and triethylamine to form the corresponding enamine.", "4. React the enamine with benzyl chloride to form (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane.", "Synthesis of 6-methoxyquinolin-4-ylmethanol:", "1. React 6-methoxyquinoline with sodium hydroxide and methanol to form the corresponding methoxyquinoline.", "2. React the methoxyquinoline with formaldehyde and hydrogen chloride to form 6-methoxyquinolin-4-ylmethanol.", "Coupling of intermediates to form final product:", "1. React (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane with 6-methoxyquinolin-4-ylmethanol using standard coupling reagents to form (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride." ] } | |
Número CAS |
77481-82-4 |
Fórmula molecular |
C27H31ClN2O2 |
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1 |
Clave InChI |
JYDIJFKNXHPWBJ-CSAHVZPWSA-M |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)